molecular formula C10H12O5 B1679716 Propyl gallate CAS No. 121-79-9

Propyl gallate

Cat. No. B1679716
CAS RN: 121-79-9
M. Wt: 212.2 g/mol
InChI Key: ZTHYODDOHIVTJV-UHFFFAOYSA-N
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Description

Propyl gallate, or propyl 3,4,5-trihydroxybenzoate, is an ester formed by the condensation of gallic acid and propanol . Since 1948, this antioxidant has been added to foods containing oils and fats to prevent oxidation . As a food additive, it is used under the E number E310 . It appears as a white to creamy-white crystalline odorless solid .


Synthesis Analysis

Propyl gallate does not occur naturally, and is prepared either from reactions with gallic acid and 1-propanol, or by enzyme catalysis of tannic acid . Syntheses with gallic acid have been the most prominent methods of production, and include Steglich esterification with N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine, anhydrous addition of thionyl chloride, and Fischer esterification with various catalysts .


Molecular Structure Analysis

The chemical formula of propyl gallate is C10H12O5 . It has a molecular weight of 212.20 g/mol . The InChI key of propyl gallate is ZTHYODDOHIVTJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Propyl gallate reacts mainly through the hydrogen transfer (HT) mechanism, independently of the solvent or the peroxyl radical .


Physical And Chemical Properties Analysis

Propyl gallate is a white to cream-colored crystalline powder at room temperature with a slightly bitter taste . It has a molecular weight of 212.20 g/mol . This antioxidant is soluble in alcohol and ethers, but only slightly soluble in water . The compound’s melting point ranges from 148°C to 150°C, and it decomposes without boiling .

Scientific Research Applications

Ecotoxicological Effects

Propyl gallate is used in foods, cosmetics, and pharmaceuticals. Its presence in the aquatic environment raises concerns. Research by Zurita et al. (2007) found that propyl gallate is toxic to aquatic organisms, affecting various trophic levels and causing cellular changes such as cell death, with both necrosis and apoptosis observed.

Biological Activity and Antioxidant Properties

Propyl Gallate demonstrates a range of biological activities, including antimicrobial activity, enzyme inhibition, and protective effects against radiation and carcinogenesis. Propyl Gallate (2007) highlighted its role as a free-radical scavenger, though it is a skin sensitizer at concentrations below 1%.

Cardiovascular and Myocardial Protection

A study by Karthikeyan et al. (2005) investigated the protective effect of propyl gallate against myocardial oxidative stress-induced injury in rats. They found that propyl gallate modulates endogenous antioxidants, offering protection against myocardial injury.

Effects on Cellular Communication

Kim et al. (2008) explored the effects of propyl gallate and its metabolite, gallic acid, on cellular communication. They observed that gallic acid inhibited gap junctional intercellular communication (GJIC) in liver epithelial cells, implicating a potential role in carcinogenesis.

Potential Therapeutic Applications

The study by Du et al. (2014) demonstrated the in vivo beneficial effects of propyl gallate as a Ca(2+) sensitizer in a mouse model of dilated cardiomyopathy. This suggests potential therapeutic applications in treating certain cardiovascular diseases.

Hepatoprotective Effects

Research by Wu et al. (1994) indicated that propyl gallate acts as an effective antioxidant-based hepatoprotector, both in vitro and in vivo,offering protection against oxyradical damage to hepatocytes and maintaining hepatic function.

Anti-Apoptotic and Cytotoxic Effects

Han et al. (2009) studied the effects of propyl gallate on human cervix adenocarcinoma HeLa cells. They found that it induced apoptosis and affected levels of reactive oxygen species and glutathione, suggesting potential applications in cancer research.

Effects on Drug-Metabolizing Enzymes

The influence of propyl gallate on hepatic drug metabolism was examined by Depner et al. (1982). They observed changes in enzyme activities and fatty acid composition in liver microsomes, indicating its impact on liver function and drug metabolism.

Role in Cell Growth Regulation

In a study by Han and Park (2009), propyl gallate was found to inhibit the growth of HeLa cells by regulating intracellular glutathione and reactive oxygen species levels, further emphasizing its potential in cancer therapy.

Postharvest Treatment of Fruits

Lin et al. (2017) investigated the use of propyl gallate in prolonging the storability of harvested longan fruits. They found that it affected membrane lipids metabolism, delaying color changes and deterioration in fruits.

Developmental Toxicity Studies

Tanaka et al. (1979) evaluated the teratogenic effect of propyl gallate on rats during pregnancy. They observed no significant increase in fetal death or malformation, though some changes in postnatal development were noted at high doses.

Safety And Hazards

Propyl gallate is irritant to skin and eyes and a dermal sensitizer . Exposure via inhalation is possible and it is considered a hazard . Some scientific studies have indicated a potential link between the antioxidant and certain health effects .

properties

IUPAC Name

propyl 3,4,5-trihydroxybenzoate
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InChI

InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3
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InChI Key

ZTHYODDOHIVTJV-UHFFFAOYSA-N
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Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)O)O)O
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Molecular Formula

C10H12O5
Record name PROPYL GALLATE
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DSSTOX Substance ID

DTXSID5021201
Record name Gallic acid n-propyl ester
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Molecular Weight

212.20 g/mol
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Physical Description

Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid
Record name PROPYL GALLATE
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

368 °F (NTP, 1992), 187 °C (369 °F) - closed cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C
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Density

1.21 (NTP, 1992) - Denser than water; will sink, 1.21
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Vapor Density

7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Mechanism of Action

The present study aimed to assess anti-inflammatory activity and underlying mechanism of n-propyl gallate, the n-propyl ester of gallic acid. n-Propyl gallate was shown to contain anti-inflammatory activity using two experimental animal models, acetic acid-induced permeability model in mice, and air pouch model in rats. It suppressed production of nitric oxide and induction of inducible nitric oxide synthase and cyclooxygenase-2 in the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. It was able to diminish reactive oxygen species level elevated in the LPS-stimulated RAW264.7 macrophage cells. It also suppressed gelatinolytic activity of matrix metalloproteinase-9 enhanced in the LPS-stimulated RAW264.7 macrophage cells. It inhibited inhibitory kappaB-aplha degradation and enhanced NF-kappaB promoter activity in the stimulated macrophage cells. It was able to suppress phosphorylation of c-Jun NH(2)-terminal kinase 1/2 (JNK1/2) and activation of c-Jun promoter activity in the stimulated macrophage cells. In brief, n-propyl gallate possesses anti-inflammatory activity via down-regulation of NF-kappaB and JNK pathways., ... In the present study, we demonstrate that propyl gallate (PG) reduced cell viability in THP-1, Jurkat, and HL-60 leukemia cells and induced apoptosis in THP-1 cells. PG activated caspases 3, 8, and 9 and increased the levels of p53, Bax, Fas, and Fas ligand. PG activated mitogen-activated protein kinases (MAPKs), inhibited nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) and induced intracellular glutathione (GSH) depletion. In addition, PG increased superoxide dismutase-1 expression and decreased intracellular levels of reactive oxygen species. Our data show ... that an early event of PG-induced apoptosis is MAPKs/Nrf-2-mediated GSH depletion and that PG induced apoptosis via multiple pathways in human leukemia. PG might serve as a potential chemotherapeutic agent or food supplement for human leukemia patients.
Record name PROPYL GALLATE
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Product Name

Propyl gallate

Color/Form

White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals

CAS RN

121-79-9
Record name PROPYL GALLATE
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Melting Point

302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,800
Citations
VH Nguyen, MN Le, HB Nguyen, KO Ha, THV Pham… - Molbank, 2021 - mdpi.com
The title compound, propyl gallate (III), is an important substance popularly used in the food, cosmetic and pharmaceutical industries. Current chemical syntheses of this compound are …
Number of citations: 9 www.mdpi.com
TW Wu, KP Fung, LH Zeng, J Wu… - Biochemical pharmacology, 1994 - Elsevier
… there has been renewed interest in propyl gallate, a preservative in … In the present study, we examined whether propyl gallate is … In isolated rat hepatocytes, propyl gallate prolonged …
Number of citations: 58 www.sciencedirect.com
ME Medina, C Iuga, JR Alvarez-Idaboy - Physical Chemistry Chemical …, 2013 - pubs.rsc.org
… study on the reactivity of propyl gallate towards OOH, OOCH 3 and … Our results show that propyl gallate reacts mainly through the … Thus, a propyl gallate molecule acts as a very efficient …
Number of citations: 66 pubs.rsc.org
H Hamishehkar, S Khani, S Kashanian… - Drug and chemical …, 2014 - Taylor & Francis
Synthetic phenolic food additives, such as propyl 3,4,5-trihydroxybenzoate (propyl galate; PG), have been used as an antioxidant in the food industry to prevent oils from spoiling. Their …
Number of citations: 60 www.tandfonline.com
J Garrido, EM Garrido, F Borges - Journal of Chemical Education, 2012 - ACS Publications
… Propyl gallate (E310) is a phenolic antioxidant extensively used in the food, cosmetics, and … In the first laboratory, the antioxidant propyl gallate is obtained and the structure identified. …
Number of citations: 52 pubs.acs.org
JN Siedow, ME Girvin - Plant Physiology, 1980 - academic.oup.com
… particles was itself inhibited by propyl gallate, a known inhibitor of … the two inhibitors, SHAM and propyl gallate, could be used to … characterized the effects of propyl gallate on the cyanide-…
Number of citations: 198 academic.oup.com
F Javaheri-Ghezeldizaj, AM Alizadeh, P Dehghan… - Food Chemistry, 2023 - Elsevier
The progressive use of food additives in “ultra-processed” food has increased attention to them. Propyl gallate (PG) is an essential synthetic preservative that commonly used in food, …
Number of citations: 1 www.sciencedirect.com
Y Nakagawa, S Tayama - Archives of toxicology, 1995 - Springer
The cytotoxic effects of propyl gallate (PG), its related gallates and gallic acid have been studied in freshly isolated rat hepatocytes. Addition of PG (0.5–2.0 mM) to hepatocyte …
Number of citations: 66 link.springer.com
JC Dacre - Food and cosmetics toxicology, 1974 - Elsevier
… The mean body-weight gains of the two groups of mice fed n-propyl gallate in this study likewise showed no significant differences from the control groups and no evidence of stunting of …
Number of citations: 42 www.sciencedirect.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2014 - Wiley Online Library
… the evaluation of propyl gallate considering the uncertainties and lack of a NOAEL in the carcinogenicity database on propyl gallate. Based on the NOAEL of 135 mg propyl gallate/kg bw…
Number of citations: 25 efsa.onlinelibrary.wiley.com

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